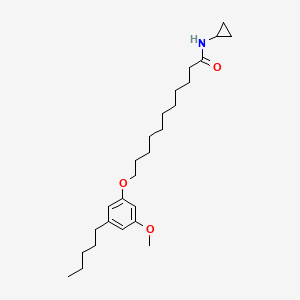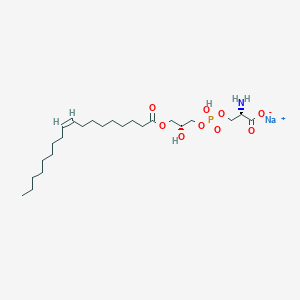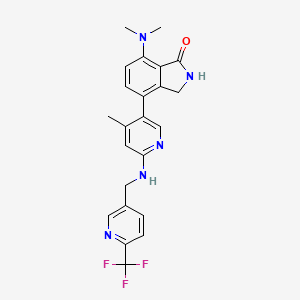
Rage/sert-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rage/sert-IN-1 is a potent and orally active inhibitor of advanced glycation end products (RAGE) and serotonin transporter (SERT). It has demonstrated significant neuroprotective effects against amyloid-beta (Aβ) 25-35-induced neuronal damage and alleviates depressive behavior in mice . This compound is particularly useful for researching the comorbidity of Alzheimer’s disease and depression .
Métodos De Preparación
The synthetic routes and reaction conditions for Rage/sert-IN-1 involve multiple steps. The compound is synthesized through a series of chemical reactions, including the formation of key intermediates and final coupling reactions. The specific details of the synthetic routes and industrial production methods are proprietary and not publicly disclosed .
Análisis De Reacciones Químicas
Rage/sert-IN-1 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Rage/sert-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of RAGE and SERT.
Biology: Investigated for its neuroprotective effects and its role in alleviating depressive behavior.
Medicine: Explored for its potential therapeutic effects in treating Alzheimer’s disease and depression.
Industry: Utilized in the development of new drugs targeting RAGE and SERT
Mecanismo De Acción
Rage/sert-IN-1 exerts its effects by inhibiting the activity of RAGE and SERT. The inhibition of RAGE prevents the binding of advanced glycation end products, thereby reducing inflammation and neuronal damage. The inhibition of SERT increases the availability of serotonin in the synaptic cleft, which helps alleviate depressive symptoms .
Comparación Con Compuestos Similares
Rage/sert-IN-1 is unique in its dual inhibition of RAGE and SERT. Similar compounds include:
These compounds differ in their specific targets and mechanisms of action, highlighting the uniqueness of this compound in its dual inhibition properties.
Propiedades
Fórmula molecular |
C38H41ClN4OS |
|---|---|
Peso molecular |
637.3 g/mol |
Nombre IUPAC |
3-[4-[4-[5-butyl-4-[4-(4-chlorophenoxy)phenyl]-1,3-thiazol-2-yl]piperidin-1-yl]butyl]-1-methylindole-5-carbonitrile |
InChI |
InChI=1S/C38H41ClN4OS/c1-3-4-8-36-37(28-10-14-32(15-11-28)44-33-16-12-31(39)13-17-33)41-38(45-36)29-19-22-43(23-20-29)21-6-5-7-30-26-42(2)35-18-9-27(25-40)24-34(30)35/h9-18,24,26,29H,3-8,19-23H2,1-2H3 |
Clave InChI |
SYSZRZAQHLUSDF-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=C(N=C(S1)C2CCN(CC2)CCCCC3=CN(C4=C3C=C(C=C4)C#N)C)C5=CC=C(C=C5)OC6=CC=C(C=C6)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methyl-2-([1-[3-(trimethylammonio)propyl]-4(1H)-quinolinylidene]methyl)-1,3-benzothiazol-3-ium diiodide](/img/structure/B12403226.png)

![4-amino-1-[(2R,4R,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12403231.png)
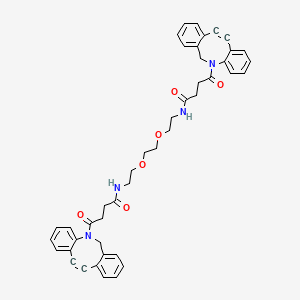

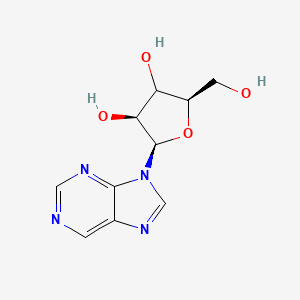
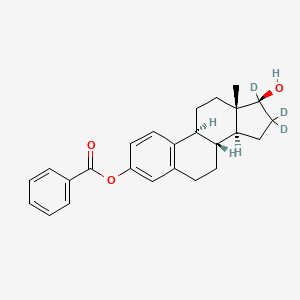
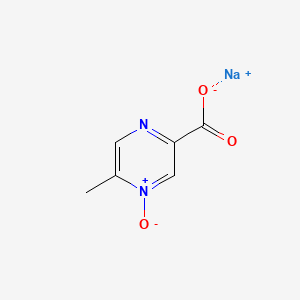
![[[[4-[(E)-4-[[(2S)-1-[(2S)-2-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobut-2-en-2-yl]phenyl]-difluoromethyl]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate](/img/structure/B12403268.png)
